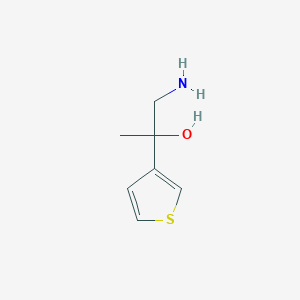

1-Amino-2-(thiophen-3-yl)propan-2-ol

Descripción general

Descripción

“1-Amino-2-(thiophen-3-yl)propan-2-ol” is a chemical compound with the molecular formula C7H11NOS . It belongs to the class of organic compounds known as 3-alkylindoles .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “1-Amino-2-(thiophen-3-yl)propan-2-ol”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “1-Amino-2-(thiophen-3-yl)propan-2-ol” consists of a thiophene ring attached to a propan-2-ol molecule with an amino group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Use

- Synthesis of Antidepressants: An important application of 1-Amino-2-(thiophen-3-yl)propan-2-ol is its use as an intermediate in the synthesis of antidepressants. It plays a crucial role in the creation of R-Duloxetine, a widely used antidepressant. Various synthesis methods starting from acetylthiophene, thiophene, and thiophenecarboxaldehyde have been explored, with a focus on improving the synthesis process for this compound (吴佳佳 et al., 2017).

Reactivity and Chemical Synthesis

- Role in Gewald and Dimroth Reactions: This compound has been utilized as an activated ketomethylenic compound in Gewald and Dimroth reactions. Its high reactivity in these anion reactions is critical for constructing the 1,2,3-triazole and thiophene frameworks, enabling the synthesis of these compounds in high yields and minimal time (N. Pokhodylo & O. Shyyka, 2014).

Inhibitory Effects and Corrosion Prevention

- Inhibitive Performance on Carbon Steel Corrosion: Tertiary amines in the series of 1,3-di-amino-propan-2-ol, which include variants of 1-Amino-2-(thiophen-3-yl)propan-2-ol, have been synthesized and demonstrated significant inhibitive effects on carbon steel corrosion. These compounds act as anodic inhibitors, forming protective layers on metal surfaces and retarding anodic dissolution of iron (G. Gao, C. Liang, & Hua Wang, 2007).

Application in Fluorescent Markers

- Development of Fluorescent Biomarkers: A derivative of 1-Amino-2-(thiophen-3-yl)propan-2-ol has been used to develop fluorescent biomarkers. These markers are synthesized from industrial waste products like cardanol and glycerol, showcasing their application in biodiesel quality control and environmental monitoring. These markers exhibit low acute toxicity, making them safe for environmental applications (Bruno Ivo Pelizaro et al., 2019).

Advanced Pharmaceutical Applications

- Synthesis of Platinum Complexes for Anticancer Activity: 1-Amino-2-(thiophen-3-yl)propan-2-ol derivatives have been used to synthesize platinum complexes with potential anticancer properties. These complexes have shown the ability to bind to DNA sequences, suggesting their applicability in cancer treatment. Preliminary studies indicate moderate cytotoxic activity against cancer cells (C. Riccardi et al., 2019).

Propiedades

IUPAC Name |

1-amino-2-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXVNUBGZQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(thiophen-3-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)

![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)

![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)